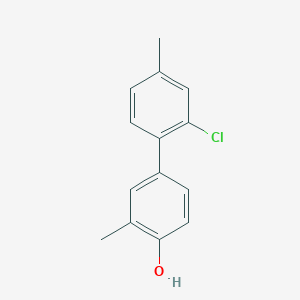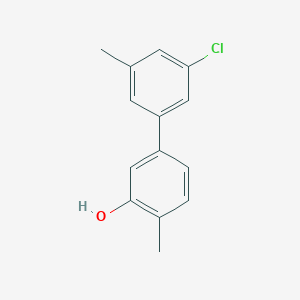
5-(2-Chloro-4-methylphenyl)-3-methylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chloro-4-methylphenyl)-3-methylphenol, 95% (5-CMP-3-MP) is a phenol compound used in many scientific and industrial applications. This substance is a white crystalline solid with a melting point of 70°C and a boiling point of 280-282°C. It is insoluble in water, but soluble in most organic solvents, such as ethanol and acetone. 5-CMP-3-MP has been used in the synthesis of various organic compounds and as a reagent in organic reactions. It is also used in the production of dyes, pharmaceuticals, and other chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-4-methylphenyl)-3-methylphenol, 95% is not fully understood. However, it is believed that the reaction of 2-chloro-4-methylphenol and 3-methylphenol in the presence of an acid catalyst, such as sulfuric acid, results in the formation of a phenol compound. This compound is then further reacted with other compounds to produce the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Chloro-4-methylphenyl)-3-methylphenol, 95% are not fully understood. However, it is believed that this compound may have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450 enzymes. In addition, this compound may have an anti-inflammatory effect and may be able to modulate the activity of certain receptors, such as the serotonin receptor.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(2-Chloro-4-methylphenyl)-3-methylphenol, 95% in lab experiments is that it is relatively easy to synthesize and is relatively inexpensive. In addition, this compound is relatively stable and can be stored for long periods of time without degradation. However, this compound is not soluble in water and can be difficult to work with in aqueous solutions.
Future Directions
There are many potential future directions for research involving 5-(2-Chloro-4-methylphenyl)-3-methylphenol, 95%. These include further research into the biochemical and physiological effects of this compound, as well as its potential applications in the synthesis of various organic compounds. Other potential research directions include the development of new methods for synthesizing 5-(2-Chloro-4-methylphenyl)-3-methylphenol, 95%, as well as the development of new methods for its use in lab experiments. Additionally, further research into the safety and toxicity of 5-(2-Chloro-4-methylphenyl)-3-methylphenol, 95% is also needed.
Synthesis Methods
5-(2-Chloro-4-methylphenyl)-3-methylphenol, 95% is synthesized by the reaction of 2-chloro-4-methylphenol and 3-methylphenol in the presence of an acid catalyst, such as sulfuric acid. The reaction takes place in a temperature range of 50-60°C and is typically complete within one hour. The reaction produces a white crystalline solid which can be isolated and purified by recrystallization.
Scientific Research Applications
5-(2-Chloro-4-methylphenyl)-3-methylphenol, 95% has been used as a reagent in the synthesis of various organic compounds, such as polymers, dyes, pharmaceuticals, and other chemicals. It has also been used in the synthesis of dyes and pharmaceuticals, as well as in the production of other organic compounds. In addition, 5-(2-Chloro-4-methylphenyl)-3-methylphenol, 95% has been used in the synthesis of polymers, such as polystyrene and polyvinyl chloride.
properties
IUPAC Name |
3-(2-chloro-4-methylphenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-3-4-13(14(15)7-9)11-5-10(2)6-12(16)8-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEZDYKCBWYHFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)C)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683852 |
Source


|
| Record name | 2'-Chloro-4',5-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261888-33-8 |
Source


|
| Record name | 2'-Chloro-4',5-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














